molecular formula C9H17ClO B13188519 5-(3-Chloropropyl)-2,2-dimethyloxolane

5-(3-Chloropropyl)-2,2-dimethyloxolane

Cat. No.: B13188519
M. Wt: 176.68 g/mol
InChI Key: YRCFKCHWXIRQAF-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-2,2-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloropropyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2,2-dimethyloxolane typically involves the reaction of 2,2-dimethyloxolane with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-2,2-dimethyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of propyl derivatives.

Scientific Research Applications

5-(3-Chloropropyl)-2,2-dimethyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-2,2-dimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloropropyl group acts as a reactive site for substitution reactions, while the oxolane ring provides stability and structural integrity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloropropyl)-2,2-dimethyloxolane is unique due to its combination of a chloropropyl group and an oxolane ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

5-(3-chloropropyl)-2,2-dimethyloxolane

InChI

InChI=1S/C9H17ClO/c1-9(2)6-5-8(11-9)4-3-7-10/h8H,3-7H2,1-2H3

InChI Key

YRCFKCHWXIRQAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CCCCl)C

Origin of Product

United States

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